molecular formula C11H9FO B13774701 2-Fluoro-1-methoxynaphthalene CAS No. 88288-00-0

2-Fluoro-1-methoxynaphthalene

Cat. No.: B13774701
CAS No.: 88288-00-0
M. Wt: 176.19 g/mol
InChI Key: BHMMYIVPMDOGME-UHFFFAOYSA-N
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Description

2-Fluoro-1-methoxynaphthalene is an organic compound with the molecular formula C11H9FO It is a derivative of naphthalene, where a fluorine atom is substituted at the second position and a methoxy group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methoxynaphthalene can be achieved through several methods. One common approach involves the reaction of 2-naphthol with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with a fluorinating agent under the catalysis of tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point .

Industrial Production Methods: For industrial production, the process is scaled up, ensuring the availability of raw materials and optimizing reaction conditions to achieve high yields and purity. The use of safer and more efficient fluorinating agents is preferred to avoid hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-methoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution: Formation of various substituted naphthalenes.

    Oxidation: Formation of naphthalene-2-carboxylic acid or naphthalene-2-aldehyde.

    Reduction: Formation of 2-fluoro-1-methylnaphthalene.

Scientific Research Applications

2-Fluoro-1-methoxynaphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoro-1-methoxynaphthalene exerts its effects involves interactions with various molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in specific biochemical pathways. The methoxy group can influence the compound’s solubility and binding affinity to target molecules, facilitating its use in various applications .

Comparison with Similar Compounds

  • 2-Fluoronaphthalene
  • 1-Methoxynaphthalene
  • 2-Methoxynaphthalene

Comparison: Compared to its analogs, 2-Fluoro-1-methoxynaphthalene exhibits unique reactivity due to the presence of both fluorine and methoxy groups. This dual substitution pattern allows for a broader range of chemical reactions and applications. For instance, 2-Fluoronaphthalene lacks the methoxy group, limiting its solubility and reactivity in certain conditions. Similarly, 1-Methoxynaphthalene and 2-Methoxynaphthalene do not have the fluorine atom, which reduces their potential for specific substitution reactions .

Properties

CAS No.

88288-00-0

Molecular Formula

C11H9FO

Molecular Weight

176.19 g/mol

IUPAC Name

2-fluoro-1-methoxynaphthalene

InChI

InChI=1S/C11H9FO/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3

InChI Key

BHMMYIVPMDOGME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)F

Origin of Product

United States

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